(5-Phenyltriazolidin-4-yl)methanol
Description
(5-Phenyltriazolidin-4-yl)methanol is a heterocyclic compound featuring a triazolidine core (a saturated three-membered nitrogen ring) substituted with a phenyl group at position 5 and a hydroxymethyl group at position 2. Triazolidines are less commonly reported than their unsaturated triazole counterparts, suggesting unique stability and reactivity profiles due to ring saturation .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(5-phenyltriazolidin-4-yl)methanol |
InChI |
InChI=1S/C9H13N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-5,8-13H,6H2 |
InChI Key |
LOBMIFAIBFLQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NNN2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyltriazolidin-4-yl)methanol typically involves the reaction of phenylhydrazine with formaldehyde and an appropriate amine. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyltriazolidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyltriazolidinone, while reduction may produce phenyltriazolidine.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis
Biology: Potential use in biochemical assays
Medicine: Investigation as a pharmaceutical agent
Industry: Use in the production of specialty chemicals
Mechanism of Action
The mechanism of action of (5-Phenyltriazolidin-4-yl)methanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application and the specific biological system.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares (5-Phenyltriazolidin-4-yl)methanol with structurally related compounds:
*Hypothetical data inferred from analogs.
Key Differences and Implications
- Stability : Triazolidines, being saturated, may exhibit greater metabolic stability than unsaturated triazoles or oxazoles, which are prone to oxidation .
- Synthetic Accessibility : Triazolidines require specialized cyclization conditions, whereas triazoles and oxadiazoles are more straightforward to synthesize via hydrazine or phosphorous oxychloride-mediated reactions .
- Bioactivity : Sulfur-containing derivatives (e.g., thiols in ) show enhanced antirradical activity, while sulfonyl groups () improve antibacterial potency.
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